molecular formula C7H9NO B1215103 3-(1-Hydroxyethyl)pyridine CAS No. 4754-27-2

3-(1-Hydroxyethyl)pyridine

Cat. No.: B1215103
CAS No.: 4754-27-2
M. Wt: 123.15 g/mol
InChI Key: QMDUEBURHKSKDG-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)pyridine is an organic compound with the molecular formula C7H9NO. It is a derivative of pyridine, featuring a hydroxyethyl group attached to the third carbon of the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydroxyethyl)pyridine typically involves the reaction of pyridine with ethylene oxide under acidic or basic conditions. Another method includes the reduction of 3-acetylpyridine using sodium borohydride or lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of 3-acetylpyridine. This method is preferred due to its efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(1-Hydroxyethyl)pyridine involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The hydroxyethyl group allows for hydrogen bonding, which can enhance its binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 3-(1-Hydroxyethyl)pyridine is unique due to the presence of the hydroxyethyl group, which imparts distinct chemical and biological properties. This group allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications .

Properties

IUPAC Name

1-pyridin-3-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-6(9)7-3-2-4-8-5-7/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUEBURHKSKDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20909829
Record name 1-(Pyridin-3-yl)ethan-1-ol
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Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4754-27-2, 10593-35-8
Record name α-Methyl-3-pyridinemethanol
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Record name 1-(3-Pyridyl)ethanol
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Record name 3-Pyridinemethanol, alpha-methyl-, (+-)-
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Record name 4754-27-2
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Record name 1-(Pyridin-3-yl)ethan-1-ol
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Record name α-methylpyridine-3-methanol
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Record name 1-(3-PYRIDYL)ETHANOL
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Synthesis routes and methods I

Procedure details

1-(3-Pyridyl)ethanol (8.9 g), tributyrin (24.0 g) and an enzyme (Lipase CES made by Amano Seiyaku K. K.) (3.6 g) were agitated at 37° C. for 190 hours, followed by filtering off the enzyme and subjecting the filtrate to silica gel column chromatography using toluene as solvent to obtain (S)-1-(3-pyridyl)ethanol (3.0 g). According to a high-speed liquid chromatography using an optical resolution column (CHIRAL CEL OB, trademark of product made by Daicel Co., Ltd.), its optical purity was 80% ee or higher.
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To methylmagnesium bromide (a 0.96 mol/L solution in tetrahydrofuran, 16.6 mL, 15.9 mmol), a solution of 3-pyridinecarboxaldehyde (500 μL, 5.30 mmol) in tetrahydrofuran (5.0 mL) was slowly added under a nitrogen atmosphere at 0° C., and the mixture was stirred at the same temperature for 1. Then, a saturated aqueous ammonium chloride solution was added to the reaction mixture, and extraction with ethyl acetate was performed, followed by washing with brine and drying over anhydrous sodium sulfate. The solvent was evaporated off under reduced pressure, and the residue was purified by silica gel column chromatography (chloroform/methanol 9/1) to give 3-(1-hydroxyethyl)pyridine (Compound CA) (498 mg, yield: 76%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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5 mL
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Ethyl 3-pyridylacetate (2.0 ml) was dissolved in tetrahydrofuran (66 ml). Under ice cooling, lithium aluminum hydride (0.5 g) was added thereto followed by stirring for 30 min. After adding water (0.5 ml), a 5 N aqueous solution of sodium hydroxide (0.5 ml) and further water (1.5 ml), the resulting precipitate was filtered off and washed with ethyl acetate. The filtrate was concentrated under reduced pressure to give the title compound (1.636 g) as a pale yellow oil (1.636 g) (yield: quantitative).
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
66 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.5 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in tetrahydrofuran (3 mL) under nitrogen atmosphere, and then heated and stirred for 2 h at 65° C. After the mixture was cooled to room temperature, 3-acetylpyridine (0.4 mmol), tetrahydrofuran (2 mL) and a solution of potassium ethoxide in ethanol (0.1 mL, 0.2M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 6 h under H2 (50 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/1). Accordingly, pure 3-(1-hydroxyethyl)pyridine was obtained and the ee value (ee=93%) was measured by GC analysis.
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods V

Procedure details

Into a 500-mL flask to which a nitrogen gas introduction tube, thermometer, and Dimroth condenser had been attached were introduced 21.29 g (0.141 mol) of the methyl 3-pyridylacetate obtained above and 250 mL of anhydrous methanol. The contents were stirred at room temperature. The atmosphere in the flask was replaced with nitrogen, and 15.62 g (0.372 mol) of sodium borohydride was added to the contents little by little. The resultant mixture was heated and reacted for further 3.5 hours with refluxing. Thereafter, the liquid reaction mixture was cooled to room temperature, and 100 mL of water was added thereto to hydrolyze the excess sodium borohydride remaining unreacted. The methanol was distilled away under vacuum. Thereafter, an extraction operation using 100 mL of chloroform was conducted twice, and the resultant organic phase was washed with 100 mL of saturated aqueous sodium chloride solution and dried by adding anhydrous sodium sulfate thereto. The anhydrous sodium sulfate was removed by decantation. Thereafter, vacuum distillation was conducted to obtain 12.59 g (0.102 mol) of 3-pyridylethanol.
Quantity
21.29 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
15.62 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
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0 (± 1) mol
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100 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
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3-(1-Hydroxyethyl)pyridine
Reactant of Route 6
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3-(1-Hydroxyethyl)pyridine
Customer
Q & A

Q1: What is the significance of 3-(1-Hydroxyethyl)pyridine in the context of natural product isolation?

A1: The research paper "New Iridoid Glucoside from Pterocephalus hookeri" [] describes the isolation of a novel iridoid glucoside from the Pterocephalus hookeri plant. This new compound is identified as a 5-[this compound],7-loganin ester. This discovery marks the first reported instance of this compound existing as a structural component within a naturally occurring iridoid glucoside. This finding broadens our understanding of the chemical diversity present in Pterocephalus hookeri and highlights the potential of this plant as a source of novel bioactive compounds.

Q2: Has the interaction of this compound with other molecules been investigated computationally?

A2: While the provided research doesn't directly explore the biological activity of this compound, a separate study titled "DFT Study of 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP) Adsorption on Coronene" [] investigates the adsorption behavior of a related compound, 6-amino-3-(1-hydroxyethyl) pyridine-2,4-diol (AHP), on coronene using Density Functional Theory (DFT) calculations. This study provides insights into the potential interactions of substituted this compound derivatives with aromatic surfaces, which could be relevant for understanding their binding affinities to biological targets.

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